molecular formula C12H13N3O4 B8600520 tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate CAS No. 1093261-32-5

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate

Cat. No.: B8600520
CAS No.: 1093261-32-5
M. Wt: 263.25 g/mol
InChI Key: WPIZVRRMIKZZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The carboxylate ester group can be introduced by reacting the benzimidazole derivative with an appropriate alcohol, such as tert-butanol, in the presence of a dehydrating agent like sulfuric acid or a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 1,1-dimethylethyl 5-amino-1H-benzimidazole-2-carboxylate.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitro-1H-benzimidazole-2-carboxylic acid.

Scientific Research Applications

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their interaction with biological targets.

    Industrial Applications: It is used in the development of dyes, pigments, and other functional materials due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to various biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-benzimidazole-2-carboxylate: Lacks the 1,1-dimethylethyl ester group.

    1,1-dimethylethyl benzimidazole-2-carboxylate: Lacks the nitro group.

    5-amino-1H-benzimidazole-2-carboxylate: Contains an amino group instead of a nitro group.

Uniqueness

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.

Properties

CAS No.

1093261-32-5

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)10-13-8-5-4-7(15(17)18)6-9(8)14-10/h4-6H,1-3H3,(H,13,14)

InChI Key

WPIZVRRMIKZZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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